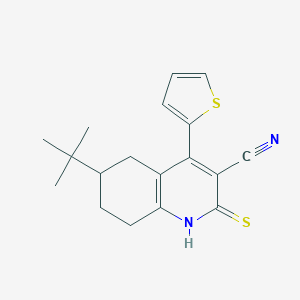![molecular formula C18H16F3N5O3S B461379 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 704876-23-3](/img/structure/B461379.png)
6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core thieno[2,3-b][1,6]naphthyridine structure, followed by the introduction of the acetyl, amino, oxazolyl, and trifluoromethyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and chemical products.
作用機序
The mechanism of action of 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
When compared to similar compounds, 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other thieno[2,3-b][1,6]naphthyridine derivatives or molecules with similar functional groups, such as oxazolyl or trifluoromethyl groups. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
704876-23-3 |
|---|---|
分子式 |
C18H16F3N5O3S |
分子量 |
439.4g/mol |
IUPAC名 |
6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C18H16F3N5O3S/c1-7-5-11(25-29-7)24-16(28)15-14(22)12-13(18(19,20)21)9-6-26(8(2)27)4-3-10(9)23-17(12)30-15/h5H,3-4,6,22H2,1-2H3,(H,24,25,28) |
InChIキー |
GWMFDBVNHOHYCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C(=O)C)N=C3S2)C(F)(F)F)N |
正規SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C(=O)C)N=C3S2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B461297.png)


![benzyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B461302.png)
![9-Methyl-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B461304.png)
![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B461307.png)


![7-amino-5-(3-bromo-4-fluorophenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B461310.png)
![4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-oxane]-5-carbonitrile](/img/structure/B461311.png)
![2-Amino-6-tert-butyl-1'-methyl-2'-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461315.png)
![2-Amino-6-methyl-2'-oxo-1'-propylspiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461316.png)

![2-({[3-Amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B461319.png)
